2-chloro-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]-4-nitrobenzamide
Overview
Description
2-chloro-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]-4-nitrobenzamide is a chemical compound with the molecular formula C13H7Cl3N2O3 It is known for its unique structure, which includes a nitrobenzamide core substituted with chloro and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]-4-nitrobenzamide typically involves the condensation of 2-chloro-4-nitrobenzoyl chloride with 2,4-dichloroaniline under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols under basic or neutral conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2-chloro-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and dichlorophenyl groups may enhance the compound’s binding affinity to its targets, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3,5-dichlorophenyl)-4-nitrobenzamide
- 2-chloro-N-(2,3-dichlorophenyl)-4-nitrobenzamide
- 2-chloro-N-(3,4-dichlorophenyl)-4-nitrobenzamide
Uniqueness
2-chloro-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]-4-nitrobenzamide is unique due to its specific substitution pattern and the presence of the ethylideneamino group. This structural feature may impart distinct chemical and biological properties compared to other similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]-4-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3N3O3/c1-8(11-4-2-9(16)6-13(11)17)19-20-15(22)12-5-3-10(21(23)24)7-14(12)18/h2-7H,1H3,(H,20,22)/b19-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUCFLRYMCQPLQ-UFWORHAWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl)/C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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